molecular formula C11H14OS B1451748 2-(Isobutylthio)benzaldehyde CAS No. 643763-27-3

2-(Isobutylthio)benzaldehyde

Cat. No. B1451748
CAS RN: 643763-27-3
M. Wt: 194.3 g/mol
InChI Key: DSFUHCAFTCSSKG-UHFFFAOYSA-N
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Description

2-(Isobutylthio)benzaldehyde (IBTB) is an organic compound with the chemical formula C11H14OS . It is known as a versatile precursor for the synthesis of complex molecules and is widely used in the pharmaceutical industry, agrochemical industry, and the field of organic pigments.


Molecular Structure Analysis

The molecular structure of this compound involves a benzaldehyde core with an isobutylthio group attached . Further details about its molecular structure are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

Benzaldehydes serve as fundamental building blocks in synthetic organic chemistry, with broad applications in the synthesis of natural products and pharmaceutical drugs. A study by Boga et al. (2014) highlights a general synthetic methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This method allows for the synthesis of formyl-deuterated, tritiated, and 13C and 14C labeled benzaldehydes with isotopic purity over 99%, offering a versatile route to these important compounds (Boga, Alhassan, & Hesk, 2014).

Catalysis and Oxidation

The oxidation of benzyl alcohol to benzaldehyde is a key reaction in various industries, including cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceuticals. Sharma et al. (2012) demonstrated the enhanced oxidative property of mesoporous Ti-SBA-15 treated with chlorosulfonic acid, resulting in increased benzyl alcohol conversion without affecting benzaldehyde selectivity. This work underscores the potential of modified catalysts in improving the efficiency of benzaldehyde production processes (Sharma, Soni, & Dalai, 2012).

Similarly, Iraqui et al. (2020) investigated the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Their study provides insights into the development of more sustainable and efficient catalysts for benzaldehyde production (Iraqui, Kashyap, & Rashid, 2020).

Bioproduction and Enzymatic Processes

The bioproduction of benzaldehyde through microbial biotransformation is an area of growing interest due to its potential for sustainable and environmentally friendly production methods. Craig and Daugulis (2013) explored the enhanced bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor, showcasing the possibility of increasing benzaldehyde production through biotechnological approaches (Craig & Daugulis, 2013).

Safety and Hazards

Specific safety and hazard information for 2-(Isobutylthio)benzaldehyde is not available in the search results .

Future Directions

While specific future directions for 2-(Isobutylthio)benzaldehyde are not mentioned in the search results, there are indications of ongoing research in the fabrication of 2-arylbenzothiazoles, which could potentially include this compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Isobutylthio)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with metal ions, which can influence the electron distribution in the coordination sphere of the metal, thereby regulating the properties of the compound . The compound interacts with enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which are involved in the metabolism of aromatic compounds . These interactions are crucial for the detoxification pathways in microorganisms, where the compound is converted into less toxic metabolites.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, which can lead to the inhibition of microbial growth. This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis. Additionally, this compound can enhance the absorption of drugs with low bioavailability by increasing membrane permeability . This effect is particularly useful in pharmaceutical applications where improved drug delivery is desired.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their functions. For example, the compound can inhibit the activity of superoxide dismutases and glutathione reductase, leading to increased oxidative stress in cells. This inhibition is achieved through the compound’s ability to form stable complexes with metal ions, which are essential cofactors for these enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that the compound can cause sustained oxidative stress and cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance drug absorption and improve therapeutic outcomes . At high doses, this compound can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular redox homeostasis and induce oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of aromatic compounds. The compound is metabolized by enzymes such as benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, which convert it into less toxic metabolites . These enzymes are part of the broader metabolic pathways that involve the oxidation of aromatic alcohols and aldehydes. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, which can alter the overall metabolic balance in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of the compound in specific tissues. For example, this compound has been shown to accumulate in the liver and kidneys, where it can exert its biological effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to easily cross lipid bilayers.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. This localization is facilitated by the compound’s ability to interact with mitochondrial proteins and lipids.

properties

IUPAC Name

2-(2-methylpropylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFUHCAFTCSSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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